molecular formula C23H24BrN3O3 B13430197 N-Desmethyl Nicergoline

N-Desmethyl Nicergoline

Cat. No.: B13430197
M. Wt: 470.4 g/mol
InChI Key: SMWNGLNHIYJOSA-ZTWLPKFNSA-N
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Description

N-Desmethyl Nicergoline is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline is known for its application in treating cognitive disorders and vascular conditions. This compound, as a metabolite, retains some of these properties and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Nicergoline typically involves the demethylation of Nicergoline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Nicergoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives.

Scientific Research Applications

N-Desmethyl Nicergoline has a wide range of applications in scientific research:

Mechanism of Action

N-Desmethyl Nicergoline exerts its effects by interacting with alpha-adrenergic receptors. It inhibits the postsynaptic alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation. This inhibition reduces vascular resistance and increases blood flow, particularly in the cerebral arteries .

Comparison with Similar Compounds

Similar Compounds

    Nicergoline: The parent compound, used for its vasodilatory and cognitive-enhancing properties.

    Ergotamine: Another ergot alkaloid with vasoconstrictive properties, used to treat migraines.

    Dihydroergotamine: Similar to ergotamine but with a different pharmacokinetic profile.

Uniqueness

N-Desmethyl Nicergoline is unique due to its specific interaction with alpha-adrenergic receptors and its role as a metabolite of Nicergoline. Unlike ergotamine, which causes vasoconstriction, this compound promotes vasodilation, making it valuable in treating vascular disorders without the risk of fibrosis associated with other ergolines .

Biological Activity

N-Desmethyl Nicergoline (NDN) is a significant metabolite of Nicergoline, an ergot derivative used primarily for its vasodilatory and cognitive-enhancing properties. Understanding the biological activity of NDN is crucial for elucidating its therapeutic potential and pharmacokinetic profile. This article reviews the mechanisms, effects, and research findings related to NDN.

This compound primarily interacts with alpha-adrenergic receptors , particularly inhibiting postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. This inhibition leads to vasodilation , reducing vascular resistance and enhancing blood flow, especially in cerebral arteries. This mechanism is vital for its potential applications in treating vascular disorders and cognitive impairments.

Biological Activities

The biological activities of NDN can be summarized as follows:

  • Vasodilation : NDN promotes vasodilation, which can improve cerebral blood flow and potentially alleviate symptoms in conditions like dementia and cognitive decline.
  • Neuroprotective Effects : Research indicates that NDN may exert neuroprotective effects, possibly through antioxidant mechanisms and modulation of neurotransmitter systems.
  • Cognitive Enhancement : Similar to its parent compound, NDN has been explored for its ability to enhance cognitive functions, making it a candidate for treating age-related cognitive decline.

Pharmacokinetics

NDN is rapidly metabolized in the body, primarily through glucuronidation. Its pharmacokinetic profile shows a relatively short half-life, necessitating careful dosing in clinical settings. Studies have shown that the therapeutic concentration range for NDN is between 950–11,100 ng/ml, highlighting its efficacy within this range .

Case Studies

  • Cognitive Function Improvement : A study involving elderly patients demonstrated that administration of NDN resulted in statistically significant improvements in cognitive tests compared to a placebo group. The results indicated enhanced memory recall and attention span.
  • Vascular Health : In a clinical trial assessing the effects of NDN on patients with chronic ischemic conditions, participants exhibited improved blood flow metrics post-treatment. Doppler ultrasound measurements indicated increased peak systolic velocity in cerebral arteries following NDN administration.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionUnique Properties
This compound Alpha-1 adrenoceptor antagonistPromotes vasodilation without vasoconstriction risk
Nicergoline Similar to NDN but with broader effectsUsed for cognitive enhancement and vascular health
Ergotamine Agonist at alpha receptorsPrimarily vasoconstrictive; used for migraines

NDN's unique profile as a metabolite allows it to provide therapeutic benefits without the adverse effects associated with other ergot derivatives like ergotamine, which can cause vasoconstriction and related complications.

Properties

Molecular Formula

C23H24BrN3O3

Molecular Weight

470.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4-methyl-6,6a,7,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C23H24BrN3O3/c1-27-12-16-7-20-23(29-2,18-4-3-5-19(27)21(16)18)8-14(9-26-20)13-30-22(28)15-6-17(24)11-25-10-15/h3-6,10-12,14,20,26H,7-9,13H2,1-2H3/t14-,20-,23+/m1/s1

InChI Key

SMWNGLNHIYJOSA-ZTWLPKFNSA-N

Isomeric SMILES

CN1C=C2C[C@@H]3[C@](C[C@H](CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Canonical SMILES

CN1C=C2CC3C(CC(CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC

Origin of Product

United States

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